molecular formula C8H7BrF3N B13056099 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine

2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13056099
M. Wt: 254.05 g/mol
InChI Key: UAPOKVXVJJHDHU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The presence of both a reactive bromomethyl group and a stable, lipophilic trifluoromethyl group on the pyridine ring makes this compound a valuable intermediate for constructing more complex molecules . The bromomethyl group acts as an excellent leaving group, enabling efficient functionalization through various reactions, including nucleophilic substitution with amines, thiols, or alkoxides to introduce new carbon-heteroatom bonds . This reactivity is pivotal for creating potential enzyme inhibitors, as the compound can form stable covalent bonds with nucleophilic residues in active sites . Furthermore, the trifluoromethyl group is a critical motif in agrochemical and pharmaceutical agents, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As a result, this compound serves as a crucial precursor in the synthesis of candidates for investigating antimicrobial and anticancer activities . It is also a valuable scaffold in developing Suzuki-Miyaura cross-coupling methodologies for introducing carbon-carbon bonds, expanding the toolkit for creating chemical diversity in library synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-5-2-3-6(8(10,11)12)7(4-9)13-5/h2-3H,4H2,1H3

InChI Key

UAPOKVXVJJHDHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Example Procedure (Adapted for 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine analogues)

Parameter Details
Starting material 2,6-Dimethylpyridine derivative (e.g., 2,6-lutidine)
Brominating agent Dibromohydantoin (DBDMH)
Initiator AIBN (0.5 mol%)
Solvent Carbon tetrachloride (CCl4)
Temperature 20–80°C (typically reflux at 80°C)
Reaction time 24 hours
Work-up Filtration, washing with saturated NaHCO3 and NaCl solutions, drying over MgSO4, column chromatography
Yield Up to 90% (51% reported in one example with 2,6-lutidine)

This method offers operational simplicity, cost-effectiveness, and avoids harsh conditions or expensive solvents. It is adaptable to pyridine derivatives bearing electron-withdrawing groups such as trifluoromethyl substituents.

Bromination of Pyridinylmethanol Precursors Using Phosphorus Tribromide (PBr3)

Another widely used method to prepare bromomethyl-substituted pyridines involves the conversion of the corresponding pyridinylmethanol to the bromomethyl derivative by treatment with phosphorus tribromide (PBr3) . This approach is especially relevant when starting from 2-(hydroxymethyl)-6-methyl-3-(trifluoromethyl)pyridine or related alcohol intermediates.

Key features include:

  • Reaction conditions : Typically performed in dichloromethane (DCM) at 0–20°C, followed by stirring at room temperature for 2–3 hours.
  • Quenching and work-up : The reaction mixture is quenched with aqueous sodium bicarbonate or water, extracted with organic solvents, dried, and concentrated.
  • Yields : High yields ranging from 68% to 86% have been reported.
  • Purification : Flash chromatography or recrystallization is used to isolate the pure bromomethyl product.

Representative Data Table for PBr3 Bromination

Entry Starting Material Conditions Yield (%) Notes
1 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine PBr3 in DCM, 0–20°C, 3 h 86 Quenched with NaHCO3, MgSO4 drying
2 Same as above PBr3 in DCM, 0°C to r.t., 3 h 68.1 Purified by chromatography
3 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine MsCl and Et3N in THF at 0°C, then LiBr in DMF at 90°C 77 Two-step conversion via mesylate intermediate

This method is versatile and can be adapted for the 6-methyl-3-(trifluoromethyl)pyridine system by preparing the corresponding hydroxymethyl precursor and subsequent bromination.

Alternative Approaches and Improvements

  • Use of safer methylation agents : Some improved processes employ dimethyl sulfate for methylation steps in related pyridine derivatives, aiming for cost-effectiveness and higher yields.
  • Temperature control : Maintaining mild temperatures (20°C to reflux of solvent) ensures better selectivity and product quality.
  • Solvent choice : Non-polar solvents like toluene or dichloromethane are preferred for bromination steps to facilitate separation and reduce side reactions.

Summary Table of Preparation Methods

Method Brominating Agent Starting Material Solvent Temperature Yield (%) Advantages References
Radical bromination with DBDMH 1,3-Dibromo-5,5-dimethylhydantoin 2,6-Dimethylpyridine derivatives CCl4 20–80°C (reflux) Up to 90 Mild conditions, high purity
Alcohol conversion with PBr3 Phosphorus tribromide (PBr3) 2-(Hydroxymethyl)pyridine derivatives DCM 0–20°C, r.t. 68–86 High yield, straightforward
Two-step mesylation + LiBr Methanesulfonyl chloride + LiBr 2-(Hydroxymethyl)pyridine derivatives THF, then DMF 0°C then 90°C 77 Alternative route, good yield
Methylation with dimethyl sulfate Dimethyl sulfate Related pyrimidinyl compounds Various 20°C to reflux Improved Cost-effective methylation

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 2-(carboxymethyl)-6-methyl-3-(trifluoromethyl)pyridine.

    Reduction: Formation of 2-(bromomethyl)-6-methylpyridine.

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine acts as a versatile building block in the synthesis of complex organic molecules. It can undergo various reactions, including nucleophilic substitutions and electrophilic additions, making it valuable for creating diverse chemical entities.

Medicinal Chemistry

This compound is of particular interest in the development of bioactive molecules. The bromomethyl group allows for the introduction of various substituents that can enhance biological activity. Research indicates that derivatives of this compound may exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Micrococcus luteus .

Biological Activity:

  • Kinase Inhibition: Derivatives have been explored as potential kinase inhibitors relevant to cancer treatment .
  • Antimicrobial Properties: Studies show that modifications at the bromomethyl position can lead to variations in biological activity, allowing for tailored therapeutic applications .

Agrochemicals

The compound's derivatives are utilized in developing agrochemicals due to their biological activity. The trifluoromethyl group enhances the efficacy of these compounds in targeting pests and diseases affecting crops.

Case Study 1: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, studies have shown that pyridyl-hydroxylamines derived from related structures possess potent antibacterial properties against Staphylococcus aureus and Micrococcus luteus .

Case Study 2: Kinase Inhibition

Inhibitors derived from this compound have been investigated for their potential in treating neurodegenerative diseases through selective inhibition of kinases such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease . This highlights the compound's relevance in developing targeted therapies.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic distribution within the molecule and improve interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound -CH₂Br (2), -CH₃ (6), -CF₃ (3) C₈H₆BrF₃N 256.04 High reactivity due to bromomethyl group; potential for cross-coupling.
2-Bromo-3-(trifluoromethyl)pyridine -Br (2), -CF₃ (3) C₆H₃BrF₃N 225.99 Lacks methyl and bromomethyl groups; used in Suzuki-Miyaura couplings.
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine -Br (3), -CH₃ (2), -CF₃ (6) C₇H₅BrF₃N 240.02 Differing substituent positions alter reactivity; lower alkylation potential.
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine -Br (2), -Cl (3), -CF₃ (6) C₆H₂BrClF₃N 260.43 Chloro substituent enhances electrophilicity; dual halogen functionality.
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine -F (3), -CH₃ (2), aryl-CF₃ (6) C₁₃H₈ClF₄N 305.66 Bulky aryl group reduces solubility; fluorine enhances metabolic stability.

Biological Activity

2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Chemical Formula : C₉H₈BrF₃N
  • Molecular Weight : 256.07 g/mol
  • Structural Features :
    • A bromomethyl group at the 2-position.
    • A methyl group at the 6-position.
    • A trifluoromethyl group at the 3-position.

These structural features contribute to its unique reactivity and biological profile.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Recent studies indicate that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity. For instance, a study demonstrated that trifluoromethyl-pyridine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainActivity (MIC in μg/mL)
This compoundS. aureus5.0
This compoundE. coli7.5

Antiviral Activity

Research has also explored the antiviral potential of pyridine derivatives. A recent review highlighted that certain pyridine compounds exhibit activity against viral pathogens by interfering with viral replication processes . The presence of halogen substituents like bromine may enhance this activity through increased lipophilicity and improved cell membrane penetration.

Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various models. For example, studies have indicated that trifluoromethyl-substituted pyridines can induce apoptosis in cancer cells via activation of the MAPK pathway .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several pyridine derivatives on human cancer cell lines:

CompoundCell LineIC₅₀ (μM)
This compoundHeLa (cervical cancer)15.0
This compoundMCF-7 (breast cancer)12.5

These findings suggest that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through stress-induced signaling cascades has been observed in cancer models.
  • Membrane Disruption : The lipophilic nature of the compound allows it to disrupt microbial membranes, leading to cell lysis.

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